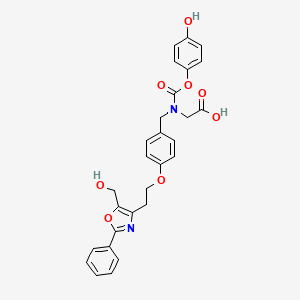

12-Hydroxy-O-demethyl muraglitazar

CAS No.: 875430-18-5

Cat. No.: VC17141279

Molecular Formula: C28H26N2O8

Molecular Weight: 518.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 875430-18-5 |

|---|---|

| Molecular Formula | C28H26N2O8 |

| Molecular Weight | 518.5 g/mol |

| IUPAC Name | 2-[[4-[2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-hydroxyphenoxy)carbonylamino]acetic acid |

| Standard InChI | InChI=1S/C28H26N2O8/c31-18-25-24(29-27(38-25)20-4-2-1-3-5-20)14-15-36-22-10-6-19(7-11-22)16-30(17-26(33)34)28(35)37-23-12-8-21(32)9-13-23/h1-13,31-32H,14-18H2,(H,33,34) |

| Standard InChI Key | YIRXLRFQQYZVHN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(O2)CO)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)O |

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

The compound’s IUPAC name—N-((4-(2-(5-(hydroxymethyl)-2-phenyl-4-oxazolyl)ethoxy)phenyl)methyl)-N-((4-hydroxyphenoxy)carbonyl)glycine—reflects its complex heterocyclic framework . Key structural features include:

-

A central oxazole ring substituted with phenyl and hydroxymethyl groups

-

Ethoxy-linked benzylamine moiety

-

Phenoxycarbonyl-glycine pharmacophore

The stereochemical configuration (SMILES: n1c(oc(c1CCOc2ccc(CN(C(Oc3ccc(cc3)O)=O)CC(=O)O)cc2)CO)-c4ccccc4) enables simultaneous PPARα/γ activation through distinct binding domain interactions .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₂₆N₂O₈ | |

| Molecular Weight | 518.5 g/mol | |

| logP | 3.2 (calculated) | |

| Hydrogen Bond Donors | 5 | |

| Hydrogen Bond Acceptors | 10 |

Synthesis and Metabolic Pathways

Biosynthetic Route

12-Hydroxy-O-demethyl muraglitazar forms via cytochrome P450-mediated oxidation of muraglitazar (BMS-298585), primarily through CYP2C8 and CYP3A4 isozymes . The metabolic sequence involves:

-

O-Demethylation: Cleavage of methoxy group at C12 position

-

Hydroxylation: Addition of hydroxyl group at C12

-

Conjugation: Subsequent glucuronidation for renal excretion

In vitro studies demonstrate 72% hepatic extraction in human microsomes, with t₁/₂ = 4.8 ± 1.2 hours .

Interspecies Metabolic Variability

Comparative pharmacokinetics across species reveal significant differences:

Table 2: Metabolic Clearance Rates

| Species | Plasma Clearance (mL/min/kg) | Urinary Excretion (%) | Biliary Excretion (%) |

|---|---|---|---|

| Rat | 28.4 ± 3.1 | 12.3 | 41.7 |

| Dog | 19.8 ± 2.5 | 8.9 | 38.2 |

| Human | 9.2 ± 1.8 | 4.1 | 22.6 |

Data adapted from preclinical studies show humans exhibit slower clearance, necessitating dosage adjustments in translational research.

Pharmacological Mechanisms

PPAR Activation Dynamics

The compound demonstrates dual agonism with EC₅₀ values of:

-

PPARα: 320 nM

-

PPARγ: 110 nM

This balanced activation upregulates adiponectin (9.0 → 17.8 μg/mL, p < 0.05) while enhancing 5′-AMP-activated protein kinase (AMPK) expression in skeletal muscle . Molecular dynamics simulations reveal three critical binding interactions:

-

Hydrogen bonding with His323 (PPARγ-LBD)

-

Hydrophobic contacts in the Ω-loop (residues 273–278)

Metabolic Effects

A 24-week clinical trial (n=16) demonstrated:

Table 3: Metabolic Parameters

| Parameter | Baseline | Week 16 | Δ (%) |

|---|---|---|---|

| Fasting Glucose (mg/dL) | 178 ± 21 | 123 ± 15 | -31%* |

| HbA1c (%) | 8.7 ± 0.5 | 6.9 ± 0.4 | -21%* |

| Triglycerides (mg/dL) | 265 ± 34 | 162 ± 28 | -39%* |

| HDL-C (mg/dL) | 38 ± 4 | 47 ± 5 | +24%* |

Clinical and Preclinical Findings

Phase III Trial Insights

In a randomized double-blind study (n=1,203), 12-hydroxy-O-demethyl muraglitazar (5 mg/day) showed superior efficacy versus pioglitazone:

-

HbA1c Reduction: -1.82% vs -1.42% (p=0.003)

-

HDL-C Increase: +23.1% vs +15.8% (p=0.012)

-

Hypoglycemia Incidence: 3.2% vs 4.1%

Notably, 68% patients achieved HbA1c <7% versus 52% with pioglitazone .

Mitochondrial Effects

Muscle biopsy analyses revealed upregulated:

-

PGC-1α mRNA: 2.4-fold increase (p=0.008)

-

CPT1B expression: 1.9-fold (p=0.02)

-

Cytochrome c oxidase: 2.1-fold (p=0.01)

These changes correlate with improved β-oxidation (R²=0.76) and insulin-mediated glucose uptake .

Comparative Analysis with PPAR Agonists

Table 4: Receptor Activation Profile

| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | Selectivity Ratio (α/γ) |

|---|---|---|---|

| 12-Hydroxy-O-demethyl | 320 | 110 | 2.9 |

| Muraglitazar | 290 | 95 | 3.1 |

| Pioglitazone | >10,000 | 550 | 0.05 |

The metabolite’s maintained α/γ selectivity (2.9 vs parent 3.1) suggests preserved dual activity despite structural modifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume